

Physical and chemical properties of 3-Ethoxy-4-methoxybenzoic acid

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Compound of Interest

Compound Name: 3-Ethoxy-4-methoxybenzoic acid

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An In-depth Technical Guide to **3-Ethoxy-4-methoxybenzoic Acid**: Properties, Synthesis, and Applications for Researchers and Drug Development Professionals

Introduction

3-Ethoxy-4-methoxybenzoic acid is a substituted benzoic acid derivative that serves as a crucial building block in modern organic synthesis and medicinal chemistry. Its unique arrangement of a carboxylic acid, an ethoxy group, and a methoxy group on a benzene ring imparts a specific set of physicochemical properties and reactivity, making it a valuable intermediate in the synthesis of complex target molecules.

Notably, this compound is recognized as an important intermediate and impurity in the manufacturing of Apremilast, a small molecule inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of psoriatic arthritis and other inflammatory conditions.[1] Understanding the core properties of **3-Ethoxy-4-methoxybenzoic acid** is therefore of significant interest to researchers, process chemists, and quality control specialists in the pharmaceutical industry. This guide provides a comprehensive technical overview of its physical and chemical properties, spectroscopic profile, synthesis, and key experimental protocols, grounded in established scientific principles.

Chemical Identity and Molecular Structure

Correctly identifying a chemical entity is the foundation of all subsequent research and development. The key identifiers for **3-Ethoxy-4-methoxybenzoic acid** are outlined below.

- IUPAC Name: **3-ethoxy-4-methoxybenzoic acid**[\[1\]](#)
- CAS Number: 2651-55-0[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Molecular Formula: C₁₀H₁₂O₄[\[1\]](#)
- Molecular Weight: 196.20 g/mol [\[1\]](#)
- Synonyms: Benzoic acid, 3-ethoxy-4-methoxy-; Apremilast Impurity N7[\[1\]](#)

Caption: 2D Chemical Structure of **3-Ethoxy-4-methoxybenzoic acid**.

Canonical Identifiers:

- SMILES: CCOC1=C(C=CC(=C1)C(=O)O)OC[\[1\]](#)
- InChI: InChI=1S/C10H12O4/c1-3-14-9-6-7(10(11)12)4-5-8(9)13-2/h4-6H,3H2,1-2H3,(H,11,12)[\[1\]](#)
- InChIKey: DMSAIFTWQMXOBE-UHFFFAOYSA-N[\[1\]](#)

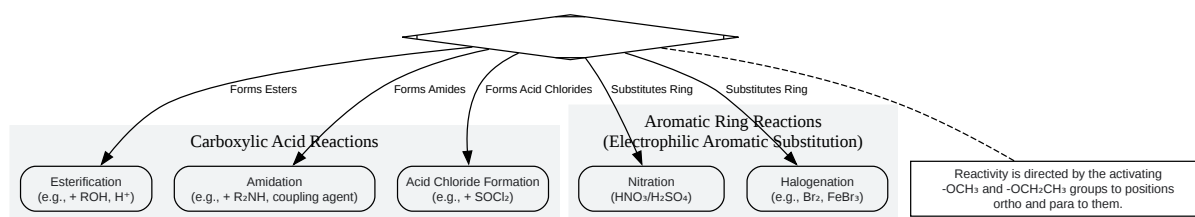
Physical and Chemical Properties

The physical properties of a compound are critical for determining its handling, storage, formulation, and purification procedures.

Property	Value	Source(s)
Appearance	White to pale cream powder	[3]
Melting Point	161.0 - 168.0 °C	[3]
Molecular Weight	196.20 g/mol	[1]
Solubility	Data not widely published, but expected to have low solubility in water and higher solubility in organic solvents like ethanol, methanol, and DMSO, typical for benzoic acid derivatives.	Inferred
pKa	The pKa is not explicitly reported in the search results. However, for benzoic acid, the pKa is ~4.2. The presence of two electron-donating groups (ethoxy and methoxy) on the ring would be expected to slightly increase the pKa (decrease the acidity) compared to unsubstituted benzoic acid, as they increase electron density on the carboxylate conjugate base, making it slightly less stable.	Inferred

Chemical Reactivity and Synthesis

The reactivity of **3-Ethoxy-4-methoxybenzoic acid** is dominated by its two primary functional groups: the carboxylic acid and the electron-rich aromatic ring.

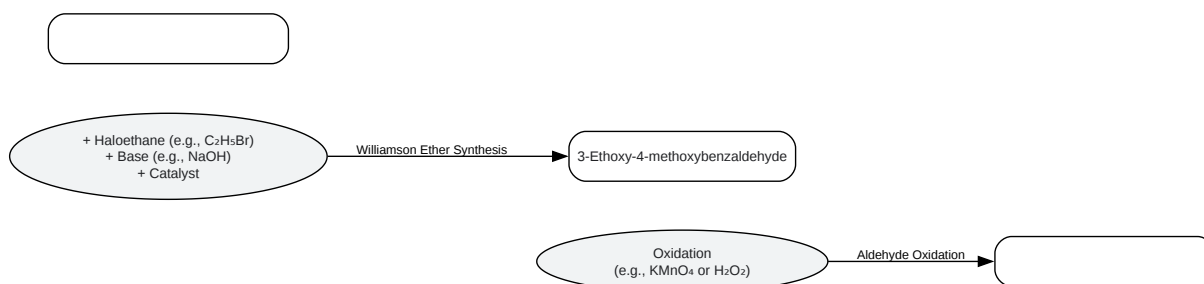


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Caption: Key reaction pathways for **3-Ethoxy-4-methoxybenzoic acid**.

Synthesis Pathway

A common and efficient route to synthesize substituted benzoic acids like this involves the alkylation of a readily available precursor, followed by oxidation if necessary. In this case, a logical precursor is isovanillin or vanillic acid. A plausible synthesis starts from isovanillin (3-hydroxy-4-methoxybenzaldehyde).



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Caption: High-level synthetic workflow from Isovanillin.

This pathway is advantageous because isovanillin is a commercially available and relatively inexpensive starting material. The Williamson ether synthesis is a robust and high-yielding reaction for forming the ethoxy group.^[4] The subsequent oxidation of the aldehyde to a carboxylic acid is a standard and efficient transformation in organic chemistry.

Role in Drug Development

As previously mentioned, **3-Ethoxy-4-methoxybenzoic acid** is a known process-related impurity and synthetic intermediate for Apremilast.^[1] Its presence in the final active pharmaceutical ingredient (API) must be strictly controlled, making its synthesis, characterization, and quantification essential for drug quality and safety. Beyond this specific example, its structure makes it a versatile scaffold in medicinal chemistry for the synthesis of new chemical entities. The combination of a carboxylic acid (a common pharmacophore and synthetic handle) with two different alkoxy groups allows for fine-tuning of properties like lipophilicity, metabolic stability, and target binding.

Safety and Handling

According to aggregated GHS information, **3-Ethoxy-4-methoxybenzoic acid** is classified with the following hazards:

- H315: Causes skin irritation.^[1]
- H319: Causes serious eye irritation.^[1]
- H335: May cause respiratory irritation.^[1]

Handling Recommendations: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.^[1]

Experimental Protocols

To ensure the trustworthiness and validity of research, standardized and self-validating experimental protocols are essential.

Protocol 1: Determination of Melting Point

Objective: To determine the melting point range of a sample, which serves as a primary indicator of purity.

Methodology:

- Sample Preparation: Ensure the sample is completely dry and finely powdered.

- Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
- Instrumentation: Place the capillary tube into a calibrated melting point apparatus.
- Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point (approx. 161 °C).[3] Then, decrease the heating rate to 1-2 °C per minute.
- Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting).
- Validation: A pure sample will exhibit a sharp melting range (typically < 2 °C). A broad or depressed melting range indicates the presence of impurities. The observed range should be compared to the reference value (161-168 °C).[3]

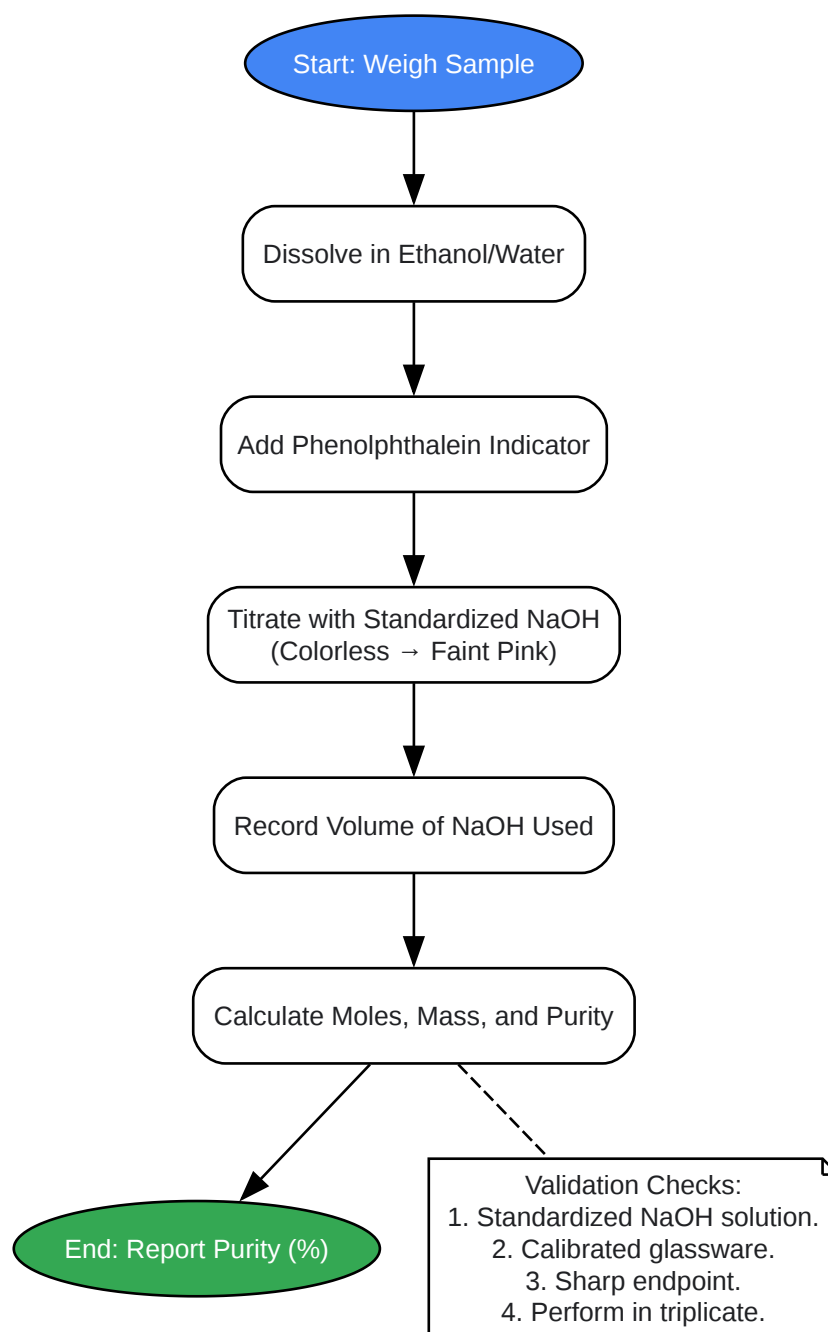
Protocol 2: Purity Assay by Acid-Base Titration

Objective: To determine the purity of **3-Ethoxy-4-methoxybenzoic acid** by quantifying the carboxylic acid content. This method is self-validating as it relies on the stoichiometric reaction between an acid and a base.

Methodology:

- Sample Preparation: Accurately weigh approximately 150-200 mg of the sample and record the mass.
- Dissolution: Dissolve the sample in 50 mL of a suitable solvent (e.g., a 1:1 mixture of ethanol and water) to ensure complete solubility of both the acid and its salt.
- Indicator: Add 2-3 drops of a suitable indicator, such as phenolphthalein.
- Titration Setup: Fill a calibrated 50 mL burette with a standardized solution of ~0.1 M sodium hydroxide (NaOH). Record the initial volume.
- Titration: Titrate the sample solution with the NaOH solution, swirling constantly, until a persistent faint pink color (the endpoint) is observed. Record the final volume.
- Calculation:

- Volume of NaOH used = Final Volume - Initial Volume.
- Moles of NaOH = Molarity of NaOH × Volume of NaOH (in L).
- Since the reaction is 1:1, Moles of Acid = Moles of NaOH.
- Mass of Acid = Moles of Acid × Molecular Weight (196.20 g/mol).
- Purity (%) = (Calculated Mass of Acid / Weighed Mass of Sample) × 100.
- Validation: The assay should be performed in triplicate to ensure precision. A purity value of ≥97.5% is expected for high-quality material.[3]



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Caption: Workflow for purity determination via acid-base titration.

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